1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-

Catalog No.
S15821075
CAS No.
81816-15-1
M.F
C16H13NO4S
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)su...

CAS Number

81816-15-1

Product Name

1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-

IUPAC Name

1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C16H13NO4S/c1-21-13-6-8-14(9-7-13)22(19,20)17-10-12(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3

InChI Key

UYWORRZVTQKAFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O

1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carboxaldehyde (CAS 81816-15-1) is a specialized, N-protected heterocyclic building block utilized in the synthesis of complex indole alkaloids, pharmaceutical intermediates, and functionalized carbazoles [1]. Featuring a 4-methoxybenzenesulfonyl (Mbs) protecting group at the N1 position and a reactive carboxaldehyde at the C3 position, this compound serves as a critical precursor for transition-metal-catalyzed dearomatizations, annulations, and cross-coupling reactions [2]. The Mbs group provides a distinct electronic profile—slightly more electron-donating than the ubiquitous tosyl (Ts) group—which fine-tunes the reactivity of the indole core while offering highly orthogonal deprotection pathways. For procurement professionals and synthetic chemists, selecting this specific Mbs-protected building block over standard unprotected or Ts-protected analogs is driven by the need for strict regiocontrol, compatibility with sensitive oxidative aromatizations, and mild cleavage conditions in late-stage multistep synthesis.

Research Fit

Functionalized indole scaffold for Schiff base and thiosemicarbazone library synthesis
Supports neurodegenerative disease research programs, including Alzheimer's disease models
Distinct solid-state conformation influences crystallinity and formulation behavior

Substituting 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxaldehyde with its unprotected counterpart (1H-indole-3-carboxaldehyde) or the more common N-tosyl analog (1-tosyl-1H-indole-3-carboxaldehyde) frequently leads to synthetic failure or severe yield degradation [1]. Unprotected indoles are prone to unwanted N-alkylation, N-acylation, and poor regiocontrol during electrophilic substitutions or transition-metal catalysis. While the N-tosyl group solves these protection issues, its strong electron-withdrawing nature and harsh deprotection requirements make it incompatible with base-sensitive functional groups or delicate stereocenters [2]. Furthermore, the Ts group lacks the electron-donating p-methoxy moiety of the Mbs group, which is critical for stabilizing key intermediates in specific oxidative aromatizations and dearomative cyclizations. Consequently, substituting the Mbs group with a Ts group can result in complete reaction failure under NBS-mediated aromatization conditions or significant drops in regioselectivity during complex annulations, making the Mbs-protected compound non-interchangeable for these advanced synthetic workflows [3].

Substitution Risk

Replacing the 4-methoxy group with -H or -CH₃ alters molecular geometry, hydrogen bonding, and solubility, shifting formulation behavior.
The para-methoxy substituent is essential for high-affinity enzyme inhibition in derived thiosemicarbazones; minor changes reduce target engagement.
Using a tosyl or phenylsulfonyl analog would deviate from the synthetic pathway that yields the most active research candidates.

Enhanced Regioselectivity in Transition-Metal Catalyzed Cyclopentannulations

In Rhodium(II) carbene-triggered cyclopentannulation workflows, the electronic properties of the N-protecting group dictate the regiomeric outcome of the reaction. Studies demonstrate that replacing the standard N-tosyl (Ts) group with the more electron-donating 4-methoxybenzenesulfonyl (Mbs) group significantly shifts the regioselectivity in favor of the desired bridged polycyclic indoline isomer [1].

Evidence DimensionRegiomeric ratio (r.r.) of bridged polycyclic products
Target Compound Data91:9 r.r. (Mbs-protected indole substrate)
Comparator Or Baseline81:19 r.r. (Ts-protected indole analog)
Quantified Difference10% absolute improvement in regioselectivity for the target isomer
ConditionsRh(II)-catalyzed cyclopentannulation at elevated temperatures

Higher regioselectivity directly reduces downstream purification bottlenecks and improves the isolated yield of the target stereoisomer in complex alkaloid manufacturing.

Crystal Dihedral Angle
Cross-study comparable
88.98° vs. 76.24° (Δ ≈12.7°)
Alters solid-state packing and crystallinity
Crystal packing differs from phenylsulfonyl analog

Enabling NBS-Mediated Oxidative Aromatization

During the total synthesis of oxygenated carbazoles via cyclobutanol ring-expansion, the choice of N-sulfonyl protecting group is critical for the success of the late-stage aromatization step. Experimental validation shows that Mbs-protected indole derivatives successfully undergo N-bromosuccinimide (NBS)-mediated aromatization to deliver the desired phenol, whereas the corresponding N-tosyl derivatives completely fail to react under identical conditions [1].

Evidence DimensionReaction success and product delivery in NBS-mediated aromatization
Target Compound DataSuccessful phenol delivery and aromatization (Mbs-protected)
Comparator Or BaselineFailed reaction / no desired product (Ts-protected)
Quantified DifferenceBinary success vs. failure in a critical late-stage oxidation step
ConditionsNBS-mediated aromatization of tetralone-ring intermediates

Procuring the Mbs-protected precursor is mandatory for synthetic routes relying on NBS-mediated oxidative aromatization, preventing total route failure associated with Ts-protection.

Lipophilicity (XLogP3)
Cross-study comparable
2.7 vs. 3.1 (Δ -0.4)
Lower logP may improve solubility and metabolic stability
Computed values; experimental validation needed

Yield Optimization in Copper-Catalyzed Dearomative Annulations

In the copper-catalyzed directed hydroindolation and annulation sequence of alkynes with indoles, the electronic tuning provided by the N-protecting group directly impacts catalytic efficiency. The Mbs-protected ynamide/indole precursors provided the highest yields of the desired spirobenzo[f]indole-cyclohexanes compared to a panel of other sulfonyl protecting groups, including Ts, Bs, and Ns [1].

Evidence DimensionIsolated yield of spiro-annulation products
Target Compound Data82% yield (Mbs-protected substrate)
Comparator Or Baseline56–78% yield range (Ts, Bs, and Ns-protected substrates)
Quantified DifferenceUp to 26% absolute yield increase over alternative sulfonyl groups
ConditionsCopper-catalyzed hydroindolation/annulation at 60 °C

Maximizing yield in complex dearomative cascade reactions reduces raw material waste and improves the economic viability of scaling up spiro-heterocycle production.

Derived Thiosemicarbazone Potency
Class-level inference
AChE IC₅₀ 1.57–4.56 nM, MAO-A IC₅₀ 22.98–27.23 nM
Scaffold critical for potent enzyme inhibition
Values for derivatives; aldehyde is inactive precursor

Orthogonal Deprotection via Mild Acidic Cleavage

The p-methoxy group on the Mbs protecting group stabilizes the resulting sulfonyl cation during acidic cleavage, making it significantly more labile under specific acidic conditions than the standard Ts group. Studies demonstrate that the Mbs group is smoothly and completely cleaved by trifluoroacetic acid (TFA) in the presence of dimethylsulfide or thioanisole at room temperature within 1 hour, whereas the Ts group exhibits a much lower cleavage rate and typically requires stronger acids like HF or methanesulfonic acid [1].

Evidence DimensionCleavage efficiency and rate under TFA/scavenger conditions
Target Compound DataComplete cleavage within 1 hour at room temperature (Mbs group)
Comparator Or BaselineIncomplete/slow cleavage requiring harsher acids (Ts group)
Quantified DifferenceEnables rapid, mild acidic deprotection orthogonal to Ts-level stability
ConditionsTFA/dimethylsulfide or TFA/thioanisole treatment at room temperature

Mild and rapid deprotection prevents the degradation of acid-sensitive stereocenters and functional groups during the final stages of complex API manufacturing.

Synthetic Tractability
Supporting evidence
22 compounds, yields >60%
Efficient for building targeted CNS libraries
No equivalent library reported for tosyl/phenylsulfonyl analogs

Total Synthesis of Oxygenated Carbazoles and Alkaloids

Highly suited for late-stage aromatization steps where NBS-mediated conditions are required. As demonstrated in Section 3, the Mbs group permits successful phenol delivery where standard Ts-protection completely fails, making this compound essential for carbazomycin and glycoborine synthesis [1].

Transition-Metal Catalyzed Dearomative Annulations

The preferred precursor for Rh(II)- or Cu-catalyzed cyclopentannulations and hydroindolations. The Mbs group's specific electronic profile maximizes regioselectivity (e.g., >90:10 r.r.) and overall yield compared to other sulfonyl protecting groups, streamlining the production of spiro-heterocycles [2].

Orthogonal Synthesis of Sensitive Pharmaceutical Intermediates

Highly suited for complex syntheses requiring orthogonal deprotection strategies. The Mbs group can be smoothly cleaved under specific mild acidic conditions (such as TFA/thioanisole) that leave other robust protecting groups and acid-sensitive stereocenters intact, ensuring high fidelity in late-stage API manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alzheimer's Disease Research Programs
Key aldehyde precursor for potent thiosemicarbazone leads
Replicate and extend SAR from Ghaffar et al. (2025) leads
CNS Candidate Physicochemical Optimization
Lower lipophilicity (XLogP3 2.7) and unique crystal packing
Solid-state characterization and polymorph screening
Chemical Biology Probe Generation
High-yielding condensation reactions to build diverse libraries
Focused library synthesis for acetylcholinesterase/MAO probes

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

315.05652907 g/mol

Monoisotopic Mass

315.05652907 g/mol

Heavy Atom Count

22

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